molecular formula C26H27N5O2 B11612565 N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11612565
M. Wt: 441.5 g/mol
InChI Key: YIYWHMSXLQQLCN-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic tricyclic compound featuring a fused 14-membered ring system with nitrogen and oxygen heteroatoms. Its structural complexity arises from the cyclopentyl, phenylethyl, and carboxamide substituents, which likely influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-17-11-12-22-29-24-21(26(33)31(22)16-17)15-20(25(32)28-19-9-5-6-10-19)23(27)30(24)14-13-18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16,19,27H,5-6,9-10,13-14H2,1H3,(H,28,32)

InChI Key

YIYWHMSXLQQLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC5CCCC5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various substituents. Common synthetic routes may involve cyclization reactions, imine formation, and amide bond formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or tool for studying specific biological processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets and influence biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s tricyclic framework contrasts with bicyclic and spiro systems reported in the literature. Key comparisons include:

Feature Target Compound Bicyclic Analogues () Spiro Systems ()
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Thia-azabicyclo[3.2.0]heptane or [4.2.0]octene systems 7-Oxa-9-aza-spiro[4.5]decane
Key Substituents Cyclopentyl, phenylethyl, carboxamide Thiadiazolylthio, pivalamido, tetrazolyl groups Benzothiazolyl, hydroxyl, dimethylaminophenyl
Heteroatoms 3 N atoms, 1 O atom 2–3 N atoms, 1–2 S atoms 2 N atoms, 1 O atom
Synthetic Complexity High (tricyclic formation) Moderate (bicyclic via lactam/thiazolidine cyclization) Moderate (spiro formation via condensation)

Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

Property Target Compound Bicyclic Analogues Spiro Systems
Solubility Likely low (lipophilic tricyclic core) Variable (polar groups like carboxylates improve solubility ) Moderate (hydroxyl groups enhance polarity )
Thermal Stability High (rigid tricyclic structure) Moderate (strain in bicyclic systems) Moderate (spiro flexibility)
Spectroscopic Markers IR: ~1650 cm⁻¹ (amide C=O); UV: π→π* transitions IR: ~1770 cm⁻¹ (β-lactam C=O) UV: benzothiazole absorption ~300 nm

Key Insight : The phenylethyl and cyclopentyl groups in the target compound may enhance membrane permeability but reduce aqueous solubility compared to polar bicyclic derivatives .

Biological Activity

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in biological applications, particularly in the field of cancer research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a triazatricyclo structure characterized by multiple nitrogen atoms within its ring system. Its molecular formula is C26H27N5O2C_{26}H_{27}N_{5}O_{2} with a molecular weight of approximately 441.5 g/mol. The presence of functional groups such as imines and carboxamides contributes to its biological reactivity.

Structural Characteristics

PropertyDetails
Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
CAS Number 510760-59-5
Purity >95%

Research indicates that this compound may act as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is crucial for cell cycle regulation; thus, inhibition could impede cancer cell proliferation.

In Vitro Studies

Preliminary studies have demonstrated that this compound effectively binds to CDK2/cyclin A2 complexes, inhibiting their activity and disrupting cellular proliferation pathways. Such interactions suggest a promising avenue for developing anti-cancer therapies.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
7-butan-2-yl-N-cyclopentyl-6-imino-13-methyl...Similar triazatricyclo structurePotential CDK2 inhibition
N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamideContains phenylethyl moietyInvestigated for anti-cancer properties
N-benzylcarbamoylethyl-n'isonicotinoylhydrazineFeatures hydrazine linkagesPotential anti-tumor activity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on CDK2 Inhibition : A study published in [source] indicated that the compound exhibits a high affinity for CDK2, leading to significant inhibition of cell cycle progression in vitro.
  • Anti-Cancer Properties : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between the compound and CDK2 active sites, supporting experimental findings regarding its inhibitory effects.

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